molecular formula C17H18FN3O2S B2916347 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxypropyl)acetamide CAS No. 897463-94-4

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxypropyl)acetamide

Cat. No.: B2916347
CAS No.: 897463-94-4
M. Wt: 347.41
InChI Key: VJBSAPSASWEEAC-UHFFFAOYSA-N
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Description

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C17H18FN3O2S and its molecular weight is 347.41. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxypropyl)acetamide, related to imidazo[2,1-b]thiazole derivatives, has been a subject of research due to its potential in various scientific applications. A study by Kundapur et al. (2012) focused on the synthesis of a closely related compound, demonstrating the interest in the structural elucidation and chemical properties of imidazo[2,1-b]thiazole derivatives. This research highlights the foundational steps in understanding the compound's chemical behavior, which is crucial for its application in further scientific studies (Kundapur, Sarojini, & Narayana, 2012).

Cytotoxic Activity and Cancer Research

Another significant area of application for this compound is in cancer research, specifically in evaluating its cytotoxic activity against cancer cell lines. Ding et al. (2012) designed and synthesized novel compounds bearing the imidazo[2,1-b]thiazole scaffold, testing their cytotoxicity against human cancer cell lines. This research indicates the potential of these compounds, including derivatives of this compound, in developing cancer therapeutics (Ding et al., 2012).

Antimicrobial and Anti-inflammatory Activities

The research on acetamido pyrrolyl azoles, including compounds related to the imidazo[2,1-b]thiazole derivatives, has shown promising results in antimicrobial and anti-inflammatory activities. Sowmya et al. (2017) explored the synthesis of these compounds and tested their effectiveness against various microbial strains and in inflammation models. This study contributes to the understanding of how derivatives of this compound can be utilized in addressing microbial infections and inflammatory conditions (Sowmya et al., 2017).

Neurodegenerative Disease Imaging

In neurodegenerative disease research, certain derivatives of imidazo[2,1-b]thiazoles have been synthesized for imaging peripheral benzodiazepine receptors, which are potential targets for studying neurodegenerative disorders. Fookes et al. (2008) synthesized and evaluated the affinity and selectivity of these compounds for peripheral benzodiazepine receptors, highlighting the application of imidazo[2,1-b]thiazole derivatives in developing imaging agents for neurodegenerative diseases (Fookes et al., 2008).

Biochemical Analysis

Biochemical Properties

Related imidazo[2,1-b]thiazole derivatives have been shown to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure of the compound and the biochemical context in which it is present.

Cellular Effects

Related compounds have demonstrated antiproliferative activity against a variety of cancer cell lines . These effects may be mediated by the compound’s interactions with cellular proteins and enzymes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c1-23-8-2-7-19-16(22)9-14-11-24-17-20-15(10-21(14)17)12-3-5-13(18)6-4-12/h3-6,10-11H,2,7-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBSAPSASWEEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.